N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide
CAS No.: 1609407-04-6
Cat. No.: VC11715238
Molecular Formula: C16H19BrFNO
Molecular Weight: 340.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609407-04-6 |
|---|---|
| Molecular Formula | C16H19BrFNO |
| Molecular Weight | 340.23 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |
| Standard InChI Key | FRASXXMRMAVXTF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |
| Canonical SMILES | COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct functional groups:
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4-Fluorobenzyl Group: A benzene ring substituted with a fluorine atom at the para position, linked via a methylene bridge. The electron-withdrawing nature of fluorine influences electronic distribution and reactivity.
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3-Methoxyphenyl Group: A phenyl ring with a methoxy (-OCH₃) substituent at the meta position, enhancing solubility through polar interactions .
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Ethanamine Hydrobromide: A two-carbon chain terminating in an amine group, protonated as a hydrobromide salt to improve stability and crystallinity .
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.23 g/mol |
| CAS Number | 1609407-04-6 |
| State at Room Temp. | Crystalline solid |
While melting and boiling points remain undocumented, the hydrobromide salt’s ionic nature suggests high thermal stability . The absence of reported density or solubility data highlights gaps in current literature.
Synthesis Methodologies
Condensation and Reduction Pathways
A patent detailing the synthesis of structurally analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) provides insights into plausible routes . For example:
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Imine Formation: Condensation of 4-methoxyacetophenone with chiral amines (e.g., (1S,2R)-(+)-norephedrine) in benzene using molecular sieves yields Schiff base intermediates .
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Catalytic Hydrogenation: Reduction of the imine with Adam’s catalyst (platinum oxide) produces secondary amines, though optical purity remains moderate (57%) .
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Resolution Techniques: Enzymatic resolution using Lipase B improves enantiomeric excess to 78%, though scalability issues persist .
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